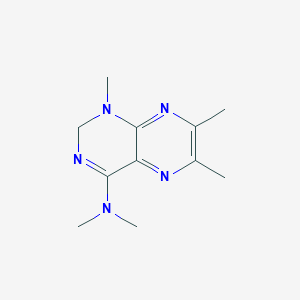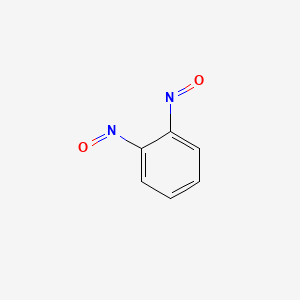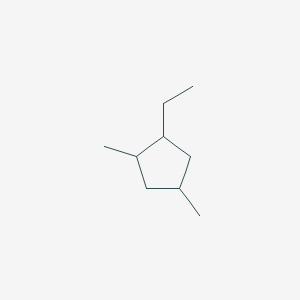
Cyclopentane, 2-ethyl-1,4-dimethyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentane, 2-ethyl-1,4-dimethyl is an organic compound with the molecular formula C₉H₁₈. It is a derivative of cyclopentane, where two methyl groups and one ethyl group are substituted at the 1, 4, and 2 positions, respectively. This compound is part of the cycloalkane family, which are saturated hydrocarbons with carbon atoms arranged in a ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane derivatives, including 2-ethyl-1,4-dimethylcyclopentane, can be achieved through various methods. One common approach involves the alkylation of cyclopentane using appropriate alkyl halides in the presence of a strong base. For instance, the reaction of cyclopentane with ethyl chloride and methyl chloride in the presence of a strong base like sodium hydride can yield 2-ethyl-1,4-dimethylcyclopentane.
Industrial Production Methods
Industrial production of cyclopentane derivatives often involves catalytic hydrogenation of cyclopentadiene derivatives. The process typically uses metal catalysts such as palladium or platinum under high pressure and temperature conditions to achieve the desired hydrogenation and alkylation.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentane, 2-ethyl-1,4-dimethyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts, converting the compound into more saturated derivatives.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) using halogenating agents like chlorine gas or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts
Substitution: Chlorine gas (Cl₂), bromine (Br₂)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: More saturated cyclopentane derivatives
Substitution: Halogenated cyclopentane derivatives
Wissenschaftliche Forschungsanwendungen
Cyclopentane, 2-ethyl-1,4-dimethyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of cyclopentane, 2-ethyl-1,4-dimethyl involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Cyclopentane, 2-ethyl-1,4-dimethyl can be compared with other cyclopentane derivatives such as:
- 1-cis-4-dimethyl-trans-2-ethylcyclopentane
- cis,cis,cis-2-Ethyl-1,4-dimethylcyclopentane
- cis,cis,trans-2-Ethyl-1,4-dimethylcyclopentane
- cis,trans,cis-2-Ethyl-1,4-dimethylcyclohexane
- cis,trans,trans-2-Ethyl-1,4-dimethylcyclopentane
These compounds share similar structural features but differ in the spatial arrangement of their substituents, leading to variations in their chemical and physical properties. The unique arrangement of substituents in this compound contributes to its distinct reactivity and applications.
Eigenschaften
CAS-Nummer |
3726-40-7 |
|---|---|
Molekularformel |
C9H18 |
Molekulargewicht |
126.24 g/mol |
IUPAC-Name |
1-ethyl-2,4-dimethylcyclopentane |
InChI |
InChI=1S/C9H18/c1-4-9-6-7(2)5-8(9)3/h7-9H,4-6H2,1-3H3 |
InChI-Schlüssel |
VMCXXGFUCWAIIN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CC(CC1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,9-diazaspiro[5.5]undecan-1-yl(phenyl)methanone;hydrochloride](/img/structure/B14168160.png)
![[2,3,4,5-Tetraacetyloxy-6,6-bis(phenylmethoxy)hexyl] acetate](/img/structure/B14168171.png)

![4-[2-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzonitrile](/img/structure/B14168179.png)
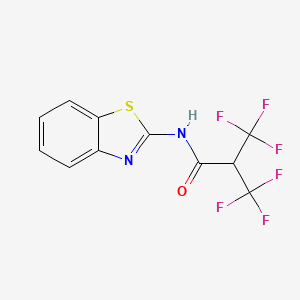
![N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B14168184.png)

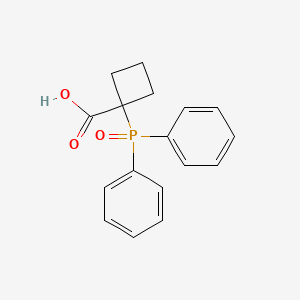
![6-{(2E)-2-[1-(5-chlorothiophen-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14168205.png)
![2-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B14168213.png)
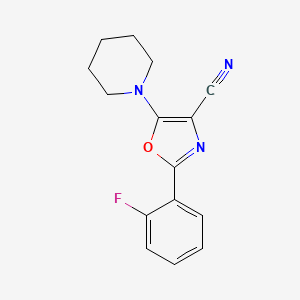
![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]propanamide](/img/structure/B14168225.png)
